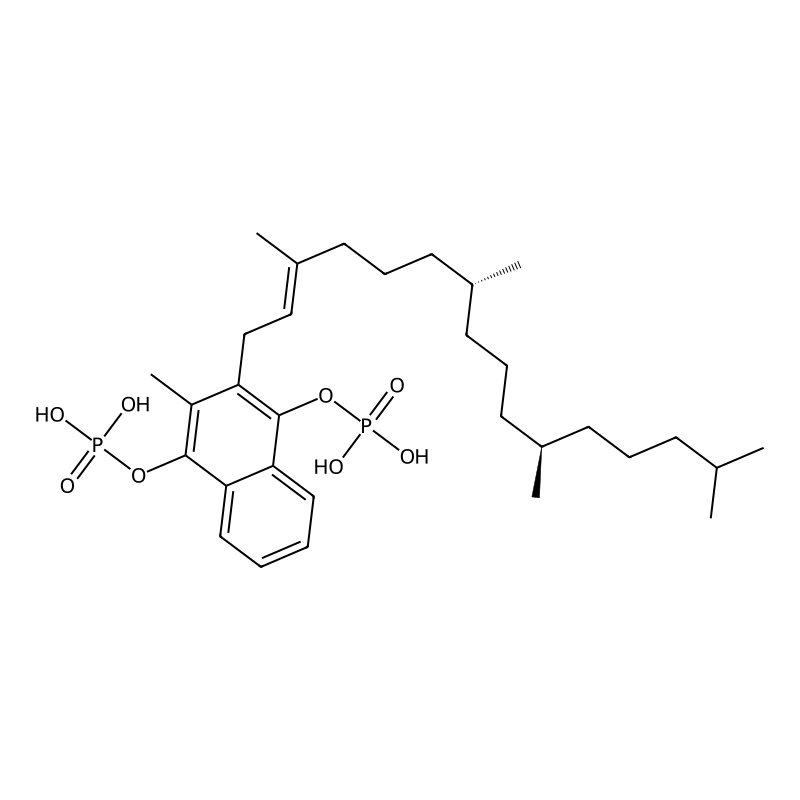

Phytonadiol diphosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Phytonadiol diphosphate is a chemical compound that belongs to the class of vitamin K analogs, specifically related to the structure and function of vitamin K1, also known as phylloquinone. It is characterized by its naphthoquinone structure, which plays a crucial role in various biological processes, particularly in blood coagulation. Phytonadiol diphosphate features a diphosphate group that enhances its solubility and reactivity compared to its parent compound.

The molecular formula of phytonadiol diphosphate is , and it has a molecular weight of approximately 490.6 g/mol. This compound is typically found in a viscous, yellow to amber liquid form, and it is insoluble in water but soluble in organic solvents like chloroform and ethanol .

- Reduction Reactions: Phytonadiol diphosphate can be reduced to form various hydroquinone derivatives, which are less reactive and often serve as intermediates in biological systems.

- Phosphorylation: The presence of the diphosphate group allows for further phosphorylation reactions, which can modify the molecule's activity and interactions with enzymes.

- Alkylation: Like other naphthoquinones, phytonadiol diphosphate can participate in Friedel-Crafts alkylation reactions, leading to the formation of more complex organic molecules .

Phytonadiol diphosphate exhibits significant biological activity primarily related to its role in the coagulation cascade. As a vitamin K analog, it serves as a cofactor for the enzyme gamma-glutamyl carboxylase, which is essential for the post-translational modification of clotting factors II (prothrombin), VII, IX, and X. This modification involves the conversion of specific glutamic acid residues into gamma-carboxyglutamic acid residues, enabling these factors to bind calcium ions and function effectively in blood coagulation .

Additionally, phytonadiol diphosphate has been studied for its potential antioxidant properties and its role in cellular signaling pathways.

The synthesis of phytonadiol diphosphate can be achieved through various methods:

- Chemical Synthesis: Traditional synthetic routes involve starting from simpler naphthoquinones or their derivatives. For instance, phytonadione (vitamin K1) can be phosphorylated using phosphoric acid or phosphorous oxychloride under controlled conditions to introduce the diphosphate moiety.

- Biological Synthesis: In nature, phytonadiol diphosphate can also be biosynthesized through enzymatic pathways involving the conversion of phytol through a series of enzymatic reactions leading to vitamin K production .

Phytonadiol diphosphate has several applications:

- Pharmaceuticals: It is primarily used in the formulation of anticoagulant therapies and vitamin K supplementation for patients with deficiencies or those on anticoagulant medications.

- Nutraceuticals: Due to its role in blood coagulation and potential antioxidant properties, it is included in dietary supplements aimed at improving cardiovascular health.

- Research: Phytonadiol diphosphate serves as a valuable tool in biochemical research for studying vitamin K-dependent processes and enzyme mechanisms .

Phytonadiol diphosphate shares structural similarities with several other compounds within the vitamin K family. Here are some notable comparisons:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Phylloquinone (Vitamin K1) | Naphthoquinone | Natural form found in green leafy vegetables; essential for blood clotting. |

| Menaquinone (Vitamin K2) | Naphthoquinone | Synthesized by bacteria; has multiple isoprenoid side chains affecting its bioavailability. |

| Menadione (Vitamin K3) | Synthetic Naphthoquinone | Water-soluble; used as a precursor to other vitamin K forms but has less activity than K1 or K2. |

| Menadiol Sodium Phosphate | Naphthoquinone | Water-soluble form used for supplementation; provides similar benefits but differs in solubility and absorption rates. |

Phytonadiol diphosphate stands out due to its unique diphosphate group that enhances its solubility and reactivity compared to other vitamin K compounds while maintaining essential biological functions related to coagulation .

The biosynthesis of phytonadiol diphosphate, also known as phytyl diphosphate, occurs through a specialized phosphorylation pathway localized within chloroplast membranes [5] [6]. This pathway represents a critical recycling mechanism that converts free phytol released during chlorophyll degradation into the essential precursor phytyl diphosphate for downstream biosynthetic processes [5] [7].

The initial step involves the release of phytol from chlorophyll through the action of chlorophyll degrading enzymes, including pheophytin pheophorbide hydrolase and chlorophyll dephytylase 1 [5]. This process becomes particularly prominent during chlorotic stresses such as nitrogen deprivation, dark-induced senescence, and salt stress conditions [5] [20]. The liberated phytol serves as the substrate for the subsequent phosphorylation reactions that ultimately produce phytonadiol diphosphate [6] [7].

The phosphorylation pathway operates through a two-step enzymatic process within the chloroplast envelope membranes [6] [13]. The first phosphorylation reaction converts free phytol to phytyl phosphate, while the second reaction transforms phytyl phosphate into phytyl diphosphate [6] [7] [13]. This sequential phosphorylation mechanism ensures efficient conversion of the chlorophyll-derived phytol into the biologically active diphosphate form required for tocopherol and phylloquinone synthesis [6] [12].

Research has demonstrated that the phytol phosphorylation pathway is essential for maintaining adequate levels of vitamin E and vitamin K1 in plant tissues [6] [12] [13]. The pathway exhibits tissue-specific regulation, with higher activity observed in photosynthetic tissues where chlorophyll turnover is most active [18] [20]. Environmental stress conditions significantly enhance the flux through this pathway, indicating its role in stress-responsive metabolic adjustments [5] [20].

Role of VTE5 and FOLK Kinases in Phytyl-Diphosphate Synthesis

The synthesis of phytonadiol diphosphate depends on the coordinated action of two distinct kinase families: VITAMIN E PATHWAY GENE5 (VTE5) and farnesol kinase (FOLK) [6] [7] [8]. These enzymes exhibit overlapping but distinct substrate specificities and play complementary roles in phytyl diphosphate production within chloroplasts [6] [7].

VTE5 functions as the primary phytol kinase, catalyzing the phosphorylation of phytol to phytyl phosphate using cytidine triphosphate or uridine triphosphate as phosphate donors [19] [33]. Biochemical characterization has revealed that VTE5 exhibits highest activity with phytol as substrate, although it can also phosphorylate geranylgeraniol and farnesol with reduced efficiency [6] [7]. The enzyme shows preference for cytidine triphosphate over other nucleotide triphosphates, consistent with its similarity to dolichol kinase family members [19].

FOLK represents a paralogous enzyme originally identified for its role in farnesol phosphorylation but subsequently found to contribute significantly to phytol phosphorylation [6] [7] [8]. This kinase demonstrates highest activity with geranylgeraniol and farnesol substrates while maintaining moderate activity toward phytol [6] [7]. The substrate specificity profile of FOLK complements that of VTE5, providing redundancy in the phytol phosphorylation system [6] [7].

| Enzyme | Primary Substrate | Alternative Substrates | Cofactor Requirements | Cellular Location |

|---|---|---|---|---|

| VTE5 | Phytol | Geranylgeraniol, Farnesol | CTP or UTP | Chloroplast envelope |

| FOLK | Farnesol, Geranylgeraniol | Phytol | CTP or UTP | Chloroplast envelope |

| VTE6 | Phytyl phosphate | N/A | CTP, ATP, GTP, UTP | Chloroplast envelope |

Genetic studies using Arabidopsis mutants have elucidated the relative contributions of these kinases to phytyl diphosphate synthesis [6] [7] [8]. While vte5 single mutants retain approximately 50% of wild-type tocopherol levels, the combined disruption of both VTE5 and FOLK results in complete tocopherol deficiency [6] [7]. This demonstrates that both kinases are essential for adequate phytyl diphosphate production, with FOLK serving as a compensatory mechanism when VTE5 activity is compromised [6] [7].

The second phosphorylation step is catalyzed by VTE6, which converts phytyl phosphate to phytyl diphosphate [13]. This enzyme accepts all four common nucleotide triphosphates as phosphate donors with equal efficiency, distinguishing it from the first-step kinases [13] [33]. VTE6 activity represents the rate-limiting step in phytyl diphosphate synthesis, as evidenced by the severe phenotype of vte6 mutants, which completely lack both tocopherol and phylloquinone [13].

Enzymatic Conversion to Phylloquinone and Tocopherols

Phytonadiol diphosphate serves as the essential isoprenoid precursor for the biosynthesis of two critical lipophilic compounds: phylloquinone (vitamin K1) and tocopherols (vitamin E) [6] [9] [12]. The enzymatic conversion processes utilize distinct biosynthetic pathways that branch from the common phytyl diphosphate substrate [6] [12].

Tocopherol biosynthesis initiates with the condensation of phytyl diphosphate with homogentisic acid, catalyzed by homogentisate phytyltransferase (VTE2) [12] [30]. This reaction produces 2-methyl-6-phytyl-1,4-benzoquinol, which serves as the branch point for tocopherol diversity [12]. The pathway proceeds through methylation by MPBQ methyltransferase (VTE3) and cyclization by tocopherol cyclase (VTE1) to generate the four tocopherol isoforms [12]. Final methylation by γ-tocopherol methyltransferase (VTE4) completes the synthesis of α-tocopherol, the most biologically active form [12] [14].

| Biosynthesis Step | Enzyme | Substrate | Product | Gene Locus |

|---|---|---|---|---|

| Head group synthesis | HPPD | HPP | HGA | AT1G06570 |

| Phytylation | VTE2 (HPT) | HGA + Phytyl diphosphate | MPBQ | AT2G18950 |

| Methylation | VTE3 (MPBQ MT) | MPBQ | DMPBQ | AT3G63410 |

| Cyclization | VTE1 (TC) | MPBQ/DMPBQ | γ-tocopherol/δ-tocopherol | AT4G32770 |

| Final methylation | VTE4 (γ-TMT) | γ-tocopherol | α-tocopherol | AT1G64970 |

Phylloquinone biosynthesis follows a more complex pathway involving the formation of the naphthoquinone ring structure [9] [11]. The process begins with the conversion of chorismate to isochorismate by isochorismate synthase, followed by a series of reactions involving MenD, MenC, MenE, MenB, and MenH enzymes [9] [11]. The final steps involve prenylation by MenA, which transfers the phytyl group from phytyl diphosphate to the naphthoquinone ring, and methylation by MenG to complete phylloquinone synthesis [9] [11].

Research has revealed differential dependencies on the VTE5/FOLK pathway between tocopherol and phylloquinone synthesis [6] [7] [8]. While tocopherol production is completely dependent on phytol-derived phytyl diphosphate through VTE5 and FOLK activities, phylloquinone synthesis retains partial independence from this pathway [6] [7]. Double mutants lacking both VTE5 and FOLK activities maintain approximately 40% of wild-type phylloquinone levels, indicating alternative sources of phytyl diphosphate for phylloquinone biosynthesis [6] [7] [8].

The biosynthetic efficiency varies significantly between the two pathways under different physiological conditions [6] [18] [20]. Tocopherol synthesis shows strong responsiveness to stress conditions and is enhanced by abscisic acid signaling, while phylloquinone synthesis exhibits more constitutive regulation [20]. This differential regulation reflects the distinct physiological roles of these compounds in plant metabolism and stress responses [20].

Genetic Regulation of Isoprenoid Precursor Utilization

The genetic regulation of phytonadiol diphosphate utilization involves complex transcriptional and post-transcriptional mechanisms that coordinate isoprenoid precursor allocation between competing biosynthetic pathways [15] [16] [18] [20]. This regulatory network ensures optimal distribution of phytyl diphosphate resources among tocopherol, phylloquinone, and chlorophyll synthesis pathways under varying environmental conditions [18] [20] [27].

Transcriptional regulation of the phytol phosphorylation pathway genes exhibits tissue-specific and stress-responsive patterns [18] [20] [27]. Expression analysis has revealed that VTE5 shows constitutive expression across different tissues, with elevated levels in photosynthetic organs where chlorophyll turnover is most active [18] [19]. FOLK expression demonstrates a more restricted pattern, with higher expression in roots and stress-responsive upregulation [18] [27].

Environmental stress conditions trigger coordinated changes in the expression of genes involved in phytonadiol diphosphate metabolism [18] [20] [27]. Drought stress and osmotic stress induce expression of key tocopherol biosynthesis genes, including VTE2 and HPPD, through both abscisic acid-dependent and abscisic acid-independent pathways [20]. This stress-responsive regulation enhances the conversion of phytyl diphosphate toward tocopherol synthesis as part of the antioxidant defense response [20].

| Stress Condition | VTE5 Expression | VTE2 Expression | HPPD Expression | Regulatory Pathway |

|---|---|---|---|---|

| Drought | Unchanged | Upregulated | Upregulated | ABA-dependent/independent |

| Osmotic stress | Unchanged | Upregulated | Upregulated | ABA-dependent/independent |

| Nitrogen deprivation | Unchanged | Unchanged | Unchanged | ABA-independent |

| High light | Unchanged | Variable | Variable | ABA-independent |

The methylerythritol phosphate pathway, which provides alternative sources of isoprenoid precursors, exhibits coordinated regulation with the phytol recycling pathway [23] [24] [26]. Under oxidative stress conditions, the methylerythritol phosphate pathway undergoes complex regulatory adjustments involving differential sensitivity at multiple enzymatic steps [23] [24]. The accumulation of methylerythritol cyclodiphosphate serves as a key regulatory metabolite that coordinates pathway flux and stress responses [23] [24].

Epigenetic regulation through promoter analysis has identified numerous cis-regulatory elements within genes encoding phytonadiol diphosphate metabolism enzymes [27]. Light-responsive elements are abundantly distributed across all pathway genes, reflecting the intimate connection between chloroplast function and isoprenoid metabolism [27]. Hormone-responsive elements for methyl jasmonate and salicylic acid provide additional layers of transcriptional control [27].

Post-transcriptional regulation mechanisms include feedback inhibition and allosteric control of key enzymatic steps [28]. The accumulation of downstream products can modulate pathway flux through inhibition of rate-limiting enzymes, ensuring balanced production of tocopherols and phylloquinone [28]. Compartmentalization within chloroplast substructures provides spatial control over substrate availability and enzyme access [12] [18].

High-Performance Liquid Chromatography represents the cornerstone analytical technique for phytonadiol diphosphate quantification, offering robust separation capabilities and reliable quantitative analysis [1] [2]. The fundamental chromatographic approach employs reverse-phase liquid chromatography with optimized mobile phase compositions to achieve baseline separation of phytonadiol diphosphate from structurally related vitamin K compounds [3] [4].

Column Selection and Optimization

The selection of appropriate stationary phases constitutes a critical parameter in achieving optimal separation efficiency for phytonadiol diphosphate analysis [5]. C18 reverse-phase columns, particularly those with particle sizes ranging from 1.8 to 5 micrometers, provide superior retention characteristics for phosphorylated vitamin K derivatives [6] [2]. Phenyl-Hexyl columns demonstrate enhanced selectivity for aromatic compounds, while Zorbax Eclipse Plus C18 phases offer excellent peak symmetry with tailing factors typically below 1.1 [4].

Mobile Phase Composition and pH Control

The mobile phase system requires careful optimization to maintain chemical stability of phytonadiol diphosphate while ensuring adequate retention and resolution [7] [8]. Aqueous phases containing 25 to 50 millimolar phosphate buffer or 0.1 percent formic acid provide optimal pH control within the range of 2.5 to 6.8 [9] [10]. The organic modifier, typically methanol or acetonitrile at concentrations of 90 to 95 percent, facilitates elution of the lipophilic phytyl side chain while maintaining phosphate group ionization [11].

pH optimization at 3.0 demonstrates superior stability for phytonadiol diphosphate, preventing hydrolysis of the phosphate ester bonds during chromatographic analysis [12]. Buffer capacity maintenance proves essential, with phosphate buffers showing particular effectiveness due to their compatibility with both ultraviolet and mass spectrometric detection systems [13] [9].

Chromatographic Conditions and Method Parameters

Flow rate optimization between 0.6 and 0.8 milliliters per minute provides an optimal balance between analysis time and resolution efficiency [2] [5]. Column temperature control at 30 degrees Celsius enhances peak symmetry and reduces baseline noise, particularly important for trace-level quantification [4] [14]. Injection volumes of 10 to 20 microliters ensure adequate sensitivity while preventing column overloading [6] [2].

Detection wavelength selection at 245 nanometers corresponds to the maximum absorption of the naphthoquinone chromophore, providing optimal sensitivity for ultraviolet detection [14] [15]. Run times optimized between 8 and 15 minutes achieve efficient throughput while maintaining baseline separation from potential interfering compounds [16].

Ultra-High-Performance Liquid Chromatography Tandem Mass Spectrometry

Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry represents the most advanced analytical approach for phytonadiol diphosphate quantification, offering unparalleled sensitivity and selectivity [17] [18]. This methodology demonstrates significant advantages over conventional High-Performance Liquid Chromatography techniques, particularly in terms of detection limits and analysis speed [2] [16].

Instrumentation and Ionization Methods

Triple quadrupole mass spectrometers equipped with electrospray ionization demonstrate superior performance for phytonadiol diphosphate analysis compared to atmospheric pressure chemical ionization [6] [2]. Electrospray ionization facilitates efficient deprotonation of phosphate groups, generating stable precursor ions for subsequent fragmentation analysis [19] [18]. The negative ionization mode proves optimal for phosphorylated compounds, enhancing sensitivity for molecular ion detection [13].

Selected reaction monitoring transitions provide exceptional specificity, with typical precursor to product ion transitions focusing on phosphate group fragmentations yielding characteristic ions at mass-to-charge ratios of 79 and 97 [19]. Internal standard methodology employing deuterated analogs ensures accurate quantification despite potential matrix effects [6] [2].

Method Sensitivity and Detection Limits

Ultra-High-Performance Liquid Chromatography tandem mass spectrometry achieves remarkable sensitivity for phytonadiol diphosphate detection, with limits of quantification ranging from 0.01 to 0.25 nanograms per milliliter [20] [2]. These detection limits represent a substantial improvement over conventional High-Performance Liquid Chromatography methods, enabling analysis in limited sample volumes as small as 10 to 50 microliters [17] [18].

The linear dynamic range extends from 0.01 to 50 nanograms per milliliter, providing adequate coverage for both physiological and pharmacological concentration ranges [2] [21]. Correlation coefficients consistently exceed 0.994, demonstrating excellent linearity across the analytical range [2] [22].

Sample Preparation and Matrix Effects

Sample preparation protocols for Ultra-High-Performance Liquid Chromatography tandem mass spectrometry typically employ protein precipitation with acetonitrile or solid-phase extraction techniques [6] [2]. Matrix effects evaluation demonstrates acceptable suppression or enhancement within the range of negative 2.8 to positive 13 percent for phytonadiol diphosphate analysis [2].

Solid-phase extraction using C18 cartridges provides effective cleanup while maintaining recovery rates above 92 percent [6]. The reduced sample preparation complexity compared to fluorescence detection methods represents a significant analytical advantage [2].

Validation Parameters: Sensitivity, Precision, and Recovery Rates

Analytical method validation for phytonadiol diphosphate quantification follows International Conference on Harmonisation guidelines, encompassing comprehensive evaluation of sensitivity, precision, accuracy, and robustness parameters [23] [24]. Validation protocols ensure method reliability and regulatory compliance for both research and clinical applications [25] [14].

Sensitivity Parameters and Detection Limits

Limit of detection determination employs signal-to-noise ratio criteria, with acceptable values requiring minimum ratios of 3:1 for detection and 10:1 for quantification [26] [27]. For phytonadiol diphosphate analysis, limits of detection typically range from 0.1 to 50 picograms per milliliter, depending on the analytical technique employed [1] [28].

Limits of quantification demonstrate method capability for reliable quantitative analysis, with Ultra-High-Performance Liquid Chromatography tandem mass spectrometry achieving values between 0.25 and 1.0 nanograms per milliliter [14] [2]. These sensitivity parameters enable detection of physiological concentrations in human biological matrices [6].

Precision Evaluation and Repeatability

Intra-assay precision evaluation through replicate analysis demonstrates coefficient of variation values below 15 percent for acceptable method performance [23] [14]. For phytonadiol diphosphate analysis, typical precision ranges from 2.3 to 15.2 percent relative standard deviation, with Ultra-High-Performance Liquid Chromatography tandem mass spectrometry methods achieving superior precision compared to conventional techniques [2] [21].

Inter-assay precision assessment over multiple analytical sessions shows coefficient of variation values between 7.2 and 15.2 percent, confirming method robustness across different analytical conditions [2] [14]. Intermediate precision evaluation incorporating different analysts, instruments, and reagent lots demonstrates acceptable variability within established criteria [24] [27].

Accuracy and Recovery Assessment

Accuracy determination through spiked sample analysis demonstrates recovery rates between 91.5 and 112.2 percent for phytonadiol diphosphate, meeting acceptance criteria of 85 to 115 percent [29] [21]. Recovery studies at multiple concentration levels confirm method accuracy across the analytical range [5] [30].

Matrix recovery evaluation demonstrates minimal interference from endogenous compounds, with recovery rates consistently exceeding 92 percent in human serum and plasma matrices [6] [2]. Standard addition methodology provides additional confirmation of accuracy in complex biological samples [25].

Linearity and Range Determination

Linearity assessment employs minimum five-point calibration curves across concentration ranges from 50 to 150 percent of the target analytical concentration [26] [27]. Correlation coefficients consistently exceed 0.994 for phytonadiol diphosphate analysis, with typical values ranging from 0.994 to 0.999 [2] [22].

The analytical range encompasses physiological to pharmacological concentrations, typically spanning 0.01 to 50 nanograms per milliliter for Ultra-High-Performance Liquid Chromatography tandem mass spectrometry methods [2] [21]. Range verification confirms method applicability across diverse sample types and concentration levels [22].

Comparative Analysis of Derivatization vs. Underivatized Approaches

The analytical determination of phytonadiol diphosphate can employ either direct underivatized analysis or chemical derivatization strategies, each offering distinct advantages and limitations for quantitative analysis [31] [32]. Selection between these approaches depends on detection method requirements, sensitivity targets, and analytical throughput considerations [33] [34].

Underivatized Direct Analysis Methodologies

Direct analysis without chemical derivatization offers simplicity in sample preparation and reduced analytical complexity [17] [18]. This approach proves particularly advantageous for Ultra-High-Performance Liquid Chromatography tandem mass spectrometry applications, where inherent sensitivity eliminates derivatization requirements [6] [2]. Sample preparation involves straightforward protein precipitation with organic solvents, typically acetonitrile or methanol [21].

Recovery rates for underivatized phytonadiol diphosphate analysis range from 85 to 95 percent, with precision values between 10 and 20 percent relative standard deviation [33]. The primary limitations include reduced sensitivity compared to derivatized approaches and potential matrix interference effects in complex biological samples [1].

Matrix effects evaluation demonstrates acceptable performance for underivatized analysis when coupled with tandem mass spectrometry, with ion suppression or enhancement typically below 15 percent [2]. The absence of derivatization reagents eliminates potential chemical interference and reduces method development complexity [17].

Pre-Column Derivatization Strategies

Pre-column derivatization enhances sensitivity and selectivity for phytonadiol diphosphate analysis, particularly beneficial for fluorescence detection applications [35] [29]. Common derivatization reagents include reducing agents that convert the quinone moiety to the corresponding hydroquinone, enabling fluorescence detection [1].

Derivatization with zinc or platinum reduction systems provides enhanced fluorescence quantum yields, improving detection limits by 10 to 100-fold compared to underivatized ultraviolet detection [1]. However, this approach requires additional sample preparation steps and careful control of reaction conditions to ensure reproducible derivatization [32].

Recovery rates for pre-column derivatization typically range from 90 to 110 percent, with precision values between 5 and 15 percent relative standard deviation [29] [32]. The improved precision reflects reduced matrix interference and enhanced signal stability of the fluorescent derivatives [35].

Post-Column Derivatization Approaches

Post-column derivatization offers automated and consistent chemical modification without requiring additional sample preparation steps [32] [1]. This methodology employs online mixing of analytical eluent with derivatization reagents, enabling real-time conversion to fluorescent or electrochemically active products [36].

The primary advantages include automated processing, consistent derivatization conditions, and elimination of sample handling variability [32]. However, post-column systems require specialized instrumentation and careful optimization of reaction conditions, including temperature and reagent flow rates [36].

Recovery rates typically range from 80 to 105 percent, with precision values between 8 and 18 percent relative standard deviation [32]. The slightly higher variability compared to pre-column derivatization reflects the complexity of online reaction optimization [36].

Comparative Performance Assessment

Ultra-High-Performance Liquid Chromatography tandem mass spectrometry with underivatized analysis demonstrates superior performance for phytonadiol diphosphate quantification, offering detection limits below 0.25 nanograms per milliliter without derivatization requirements [2] [21]. This approach provides optimal sensitivity, specificity, and analytical efficiency for routine applications [17] [18].

Derivatization approaches remain valuable for laboratories lacking mass spectrometry capabilities, with fluorescence detection achieving detection limits comparable to basic mass spectrometry systems [1] [29]. The choice between derivatized and underivatized methods depends on available instrumentation, required sensitivity, and analytical throughput requirements [31] [32].